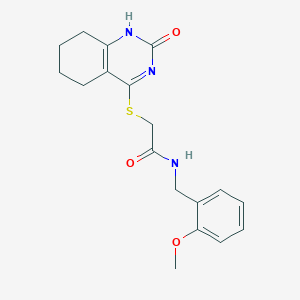

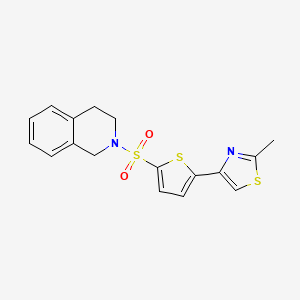

N-(2-methoxybenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-methoxybenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide" is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinone derivatives have been extensively studied due to their wide range of biological activities, including anti-cancer properties. These compounds are known to interact with various enzymes and receptors, making them valuable in medicinal chemistry.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the cyclization of anthranilic acid derivatives with various reagents to form the bicyclic quinazolinone core. In one study, novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates were synthesized using dicyclohexylcarbodiimide (DCC) and azide coupling methods . These methods are commonly used in peptide synthesis and can be adapted to produce quinazolinone derivatives with potential anti-cancer activity.

Molecular Structure Analysis

Quinazolinone derivatives exhibit a range of molecular structures, depending on the substituents attached to the core bicyclic system. The presence of a thioacetamide group, as in the compound of interest, suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions. The methoxybenzyl moiety may also influence the compound's binding affinity and selectivity towards different enzymes or receptors.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including acylation, cyclization, and substitution. For instance, the cyclization of 2-benzoylamino-N-methyl-thiobenzamides to form 3-methyl-2-phenylquinazolin-4-thiones involves sodium methoxide-catalyzed ring closure . These reactions are crucial for the diversification of quinazolinone-based compounds and the exploration of their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are essential for the compound's bioavailability and pharmacokinetics. The synthesized compounds are characterized using various spectroscopic techniques, such as NMR and HR-MS, to confirm their structures and purity . The antibacterial activity of related compounds containing quinoline linkage suggests that the compound of interest may also possess similar properties .

科学的研究の応用

Novel Synthesis Techniques

A study by Beak and Selling (1989) demonstrates the utility of displacement reactions at the nitrogen of lithioalkoxylamides by organometallic reagents, forming nitrogen-containing rings through an exocyclic reaction mode. This method could potentially apply to the synthesis or modification of compounds like N-(2-methoxybenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, highlighting an approach for creating complex nitrogenous architectures (Beak & Selling, 1989).

Structural and Property Analysis

Karmakar et al. (2007) explored the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, revealing how variations in treatment with mineral acids affect gel formation and crystal structure. Such structural analyses are crucial for understanding the physicochemical properties and potential applications of related compounds, including their fluorescent properties and stability under different conditions (Karmakar et al., 2007).

Antibacterial Activity

Singh et al. (2010) synthesized a series of compounds including N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(substitutedphenyl)-4oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido-1,2,4-triazoles and evaluated their antibacterial activity against various pathogens. Their findings highlight the potential of quinazolinone derivatives in developing new antibacterial agents, suggesting a potential research direction for N-(2-methoxybenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (Singh et al., 2010).

Catalytic Applications

Ebrahimipour et al. (2018) discussed the synthesis and characterization of a novel mixed-ligand Cu(II) Schiff base complex, demonstrating its catalytic performance for the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This study exemplifies how metal complexes involving quinazoline derivatives can serve as catalysts in organic transformations, potentially applicable to the synthesis or functionalization of N-(2-methoxybenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (Ebrahimipour et al., 2018).

Antimicrobial and Antiproliferative Properties

Bhoi et al. (2015) synthesized N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives and tested their in vitro antibacterial activity, finding broad-spectrum activity against tested microorganisms. Research into such derivatives offers insight into the antimicrobial potential of structurally related compounds, suggesting an area of application for N-(2-methoxybenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (Bhoi et al., 2015).

特性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-24-15-9-5-2-6-12(15)10-19-16(22)11-25-17-13-7-3-4-8-14(13)20-18(23)21-17/h2,5-6,9H,3-4,7-8,10-11H2,1H3,(H,19,22)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPYUKGFCYAKBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CSC2=NC(=O)NC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methoxyphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-3-[(2R,3R,4S,6aR,6bS,8aS,11R,12R,12aS,14bR)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carbonyl]oxy-2,12-dihydroxy-4-(hydroxymethyl)-6a,6b,11,12,14b-pentamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B2515885.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2515887.png)

![N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2515889.png)

![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/no-structure.png)

![1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2515898.png)

![1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2515899.png)

![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2515902.png)